molecular formula C10H12BrN5O3 B3055554 5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol CAS No. 65446-56-2

5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B3055554
CAS No.: 65446-56-2
M. Wt: 330.14 g/mol
InChI Key: SBSSUAKDMQSKOH-UHFFFAOYSA-N
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Description

3’-Deoxyadenosine, or Cordycepin, is a molecule that consists of a purine linked to a ribose which lacks a hydroxyl group at position 2 . It has been used in trials studying the treatment of Leukemia .


Molecular Structure Analysis

The molecular formula of 3’-Deoxyadenosine is C10H13N5O3 . The structure includes a purine base (adenine) attached to a sugar moiety (deoxyribose).


Physical and Chemical Properties Analysis

The molecular weight of 3’-Deoxyadenosine is 251.242 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available .

Scientific Research Applications

Prodrug Development for Antiherpesvirus Agents

5-(6-Aminopurin-9-yl)-4-bromo-2-(hydroxymethyl)oxolan-3-ol, related to acyclonucleosides, has been investigated for its potential as a prodrug in antiherpesvirus treatments. Studies have focused on synthesizing and evaluating oral prodrugs to improve the bioavailability of acyclonucleosides in blood, showing promising results in clinical trials (Harnden et al., 1989).

Sensor Applications and Logic Gate Functionality

This compound has also found applications in sensor technology. A study discussed the successful application of a derivative in selective recognition of aluminum ions, demonstrating an "OFF-ON type" mode in its presence. This sensor application extends to bacterial cell imaging and logic gate applications, highlighting its versatility (Yadav & Singh, 2018).

Research in Base Pairing and Molecular Structure

Significant work has been done in exploring the base-pairing configurations between purines and pyrimidines using derivatives of 5-(6-Aminopurin-9-yl)-4-bromo-2-(hydroxymethyl)oxolan-3-ol. This includes studies on crystal and molecular structures to understand the hydrogen-bonded complexes in different crystal lattice environments, contributing to the knowledge of nucleic acid structure and function (Mazza et al., 1969).

Antiviral Activity Studies

Investigations into the antiviral activities of 9-substituted purines, closely related to 5-(6-Aminopurin-9-yl)-4-bromo-2-(hydroxymethyl)oxolan-3-ol, have demonstrated significant activity against herpes simplex virus types 1 and 2 in cell cultures. Such studies suggest the potential of these compounds in developing more effective antiviral drugs (Harnden et al., 1987).

Corrosion Inhibition in Steel

Additionally, a derivative of this compound has been tested as a corrosion inhibitor for mild steel in hydrochloric acid solution, indicating its utility in industrial applications. The study found the compound to be an effective inhibitor, suggesting its potential use in protecting metals from corrosion (Sin et al., 2017).

Properties

IUPAC Name

5-(6-aminopurin-9-yl)-4-bromo-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSSUAKDMQSKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00984058
Record name 9-(2-Bromo-2-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65446-56-2
Record name NSC289355
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(2-Bromo-2-deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00984058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 2
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 3
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 4
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 5
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol
Reactant of Route 6
5-(6-Amino-9H-purin-9-yl)-4-bromo-2-(hydroxymethyl)tetrahydrofuran-3-ol

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